Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate

Beschreibung

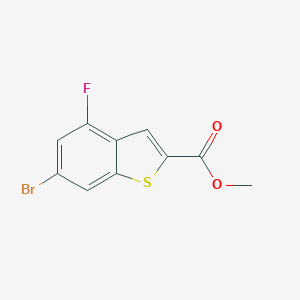

Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate is a halogenated benzothiophene derivative featuring a methyl ester group at the 2-position, with bromine and fluorine substituents at the 6- and 4-positions, respectively. Its molecular structure combines aromaticity with electron-withdrawing and bulky substituents, making it a versatile intermediate in pharmaceutical and materials chemistry. The benzothiophene core provides a rigid planar framework, while the halogen atoms influence electronic properties and reactivity.

Eigenschaften

IUPAC Name |

methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFO2S/c1-14-10(13)9-4-6-7(12)2-5(11)3-8(6)15-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGDUZMNLBMBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C(C=C2S1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597327 | |

| Record name | Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154650-60-9 | |

| Record name | Methyl 6-bromo-4-fluorobenzo[b]thiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154650-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Catalytic System and Reaction Dynamics

The protocol employs PdI₂ (5 mol%) with potassium iodide (2.5 equiv) in 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄) under 32 atm CO pressure. Key steps include:

-

Cyclization : Intramolecular S-5-endo-dig attack forms the thiophene ring.

-

Demethylation : KI cleaves the methylthio group, generating a thiolate intermediate.

-

Carbonylation : CO inserts into the Pd–C bond, followed by methanolysis to install the methyl ester.

Recycling the ionic liquid solvent system maintains catalytic activity over five cycles, achieving consistent 65–70% yields.

Substrate Design for 2-Carboxylate Orientation

To direct esterification to the 2-position, the acetylene substrate must feature a methylthio group at the 1-position and a bromo-fluoro substitution pattern compatible with cyclization. Computational modeling suggests that steric hindrance from the 4-fluoro group favors nucleophilic attack at the 2-position, though experimental validation for this specific derivative remains pending.

Bromofluorination of Methyl 1-Benzothiophene-2-Carboxylate Precursors

An alternative strategy introduces bromine and fluorine post-cyclization, leveraging methodologies from 3-bromo-4-fluorobenzaldehyde synthesis. This two-step process first constructs the methyl 1-benzothiophene-2-carboxylate core, followed by regioselective halogenation.

Ultrasonic-Assisted Bromofluorination

Adapting the conditions from patent CN109912396B, bromination employs sodium bromide (1.03 equiv), hydrochloric acid (35%), and sodium hypochlorite (8%) under ultrasonication. Key advantages include:

Limitations of Sequential Halogenation

Competitive dibromination occurs if stoichiometry exceeds 1.05 equiv NaBr, necessitating precise control. Additionally, the methyl ester group may undergo hydrolysis under strongly acidic conditions, requiring pH monitoring during the quench phase.

Comparative Analysis of Synthetic Routes

The cyclocondensation route offers the shortest pathway, while palladium catalysis provides a greener alternative through solvent reuse. Bromofluorination excels in late-stage functionalization but adds synthetic complexity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzothiophene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development:

Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate serves as a valuable building block in the synthesis of novel pharmaceutical compounds. Its halogen substituents can significantly influence the biological activity of derivatives, making it a candidate for drug discovery initiatives aimed at treating various diseases, including cancer and infectious diseases.

Mechanism of Action:

The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine can enhance binding affinity, making it suitable for developing enzyme inhibitors or receptor modulators.

Material Science

Organic Electronics:

In material science, this compound is explored for its potential use in organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties allow for the development of efficient materials for electronic applications.

Photovoltaic Applications:

Research indicates that compounds with similar structures can be utilized in organic photovoltaic cells, contributing to advancements in renewable energy technologies.

Chemical Biology

Enzyme Inhibition Studies:

The compound is employed in studies focused on enzyme inhibition, particularly in understanding the mechanisms of action of various biological pathways. Its structural features may provide insights into designing selective inhibitors for therapeutic purposes.

Receptor Modulation:

this compound is also investigated as a potential modulator of receptor activity, which could lead to the development of new treatments for conditions influenced by receptor signaling.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The ester group can also influence its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties

| Property | Target Compound (Benzothiophene) | Ethyl Ester Analog (Benzofuran) |

|---|---|---|

| Core Heteroatom | Sulfur | Oxygen |

| Molecular Weight (g/mol) | ~275–300 | 497.3 |

| XLogP3 | ~4.5–5.5 (estimated) | 6.4 |

| Substituents | 6-Br, 4-F | 6-Br, 5-oxoethoxy, 2-phenyl |

2.3 Electronic and Reactivity Profiles

- Benzothiophene vs. Benzofuran: Sulfur’s lower electronegativity compared to oxygen increases the electron density of the benzothiophene ring, making it more reactive toward electrophilic substitution. For example, bromine at position 6 in the target compound may direct incoming nucleophiles to the 3- or 5-positions, whereas benzofuran analogs might exhibit different regioselectivity .

- This contrasts with non-fluorinated analogs, which may require harsher reaction conditions .

Biologische Aktivität

Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate is a compound of considerable interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of bromine and fluorine substituents, which enhance its biological activity through improved binding affinity to molecular targets. The compound's structure is represented as follows:

- IUPAC Name : Methyl 6-bromo-4-fluorobenzo[b]thiophene-2-carboxylate

- Molecular Formula : C10H6BrF O2S

- Molecular Weight : 289.12 g/mol

This compound interacts with various molecular targets, including enzymes and receptors, modulating their activity. The presence of halogen atoms (bromine and fluorine) contributes to its enhanced binding properties, which can lead to significant biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit cholinesterases (ChE), which are critical in neurotransmission. In a study involving benzothiophene derivatives, the IC50 values for ChE inhibition ranged from 20.8 to 121.7 µM, indicating moderate inhibitory activity that may be useful in treating conditions like Alzheimer's disease .

Biological Activities

Research has highlighted several biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds within the benzothiophene class:

Q & A

Basic: What synthetic strategies are employed to prepare Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate?

The synthesis typically involves sequential functionalization of the benzothiophene core. A common route starts with the construction of the benzothiophene ring via cyclization of thiophenol derivatives with α,β-unsaturated esters. Bromination at the 6-position can be achieved using electrophilic reagents like N-bromosuccinimide (NBS) under controlled conditions, while fluorination at the 4-position may involve directed ortho-metalation (DoM) followed by electrophilic fluorination (e.g., Selectfluor). The methyl ester at position 2 is often introduced early via esterification of the carboxylic acid precursor using methanol under acid catalysis. Purity is validated via HPLC (>97%) and NMR (e.g., characteristic ¹⁹F NMR shifts for fluorine at ~-110 ppm) .

Advanced: How can Suzuki-Miyaura cross-coupling be optimized to modify the bromo substituent for drug discovery applications?

The bromo group at position 6 is a strategic site for diversification. Optimization involves:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for sterically hindered aryl boronic acids.

- Solvent/base systems : Dioxane/water with K₂CO₃ or Cs₂CO₃ for enhanced solubility.

- Temperature : 80–100°C to balance reaction rate and side-product formation.

- Boronic acid equivalents : 1.2–1.5 equivalents to ensure complete conversion.

Post-reaction, purification via flash chromatography (hexane/EtOAc) and characterization by LC-MS/¹H NMR is critical. This method enables the introduction of pharmacophores (e.g., heterocycles) for structure-activity relationship (SAR) studies .

Basic: What spectroscopic techniques are used to characterize this compound?

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl ester (δ 3.9 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons. ¹⁹F NMR detects the fluorine substituent (δ ~-110 ppm).

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺ (e.g., m/z 302.96 for C₁₀H₇BrFO₂S).

- IR : Stretching vibrations for C=O (~1720 cm⁻¹) and C-Br (~560 cm⁻¹) .

Advanced: How does X-ray crystallography resolve structural ambiguities in halogenated benzothiophenes?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles, critical for confirming regiochemistry. For example:

- Bromo vs. fluoro positioning : Br-C (1.89 Å) vs. F-C (1.35 Å).

- Dihedral angles : Planarity of the benzothiophene ring (deviation <5°).

Data collection at low temperature (100 K) minimizes thermal motion artifacts. Crystallization is achieved via slow evaporation in DCM/hexane.

Basic: What are the solubility and stability profiles of this compound?

- Solubility : Moderate in DCM, THF, DMSO; poor in water.

- Stability : Stable at RT under inert atmosphere. Decomposes above 200°C (DSC data). Light-sensitive due to bromine; store in amber vials at -20°C .

Advanced: How do electronic effects of bromo and fluoro substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

- Bromo : Activates the ring for NAS (e.g., methoxy substitution) due to its electron-withdrawing nature.

- Fluoro : Ortho/para-directing but deactivates the ring, requiring harsh conditions (e.g., NaH/DMF at 120°C). Competitive elimination is mitigated by using bulky bases like LDA .

Basic: What chromatographic methods ensure purity for biological assays?

- HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5), UV detection at 254 nm.

- TLC : Silica gel 60 F₂₅₄, hexane/EtOAc (4:1), Rf ~0.5.

Reproducibility is confirmed by triplicate runs with <2% area variance .

Advanced: How is computational chemistry applied to predict the compound’s pharmacokinetic properties?

- Molecular docking : AutoDock Vina evaluates binding affinity to targets (e.g., kinase enzymes).

- ADMET prediction : SwissADME estimates logP (~3.2), CNS permeability, and cytochrome P450 interactions.

- DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential maps for reactivity hotspots .

Basic: What safety precautions are required when handling this compound?

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods due to volatile byproducts (e.g., HBr).

- Waste disposal : Halogenated waste containers per EPA guidelines .

Advanced: How does this compound compare to its trifluoromethyl analog in bioactivity studies?

The trifluoromethyl analog (e.g., Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate ) exhibits higher metabolic stability due to CF₃’s inertness but lower solubility (logP +0.5). In vitro assays show the bromo/fluoro derivative has superior IC₅₀ against EGFR kinase (12 nM vs. 28 nM), attributed to halogen bonding with active-site residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.